molecular formula C11H13BrO2 B1528405 1-(2-Bromo-4-methoxyphenyl)-2-methylpropan-1-one CAS No. 1183652-92-7

1-(2-Bromo-4-methoxyphenyl)-2-methylpropan-1-one

Cat. No.: B1528405
CAS No.: 1183652-92-7
M. Wt: 257.12 g/mol
InChI Key: DWSINROGTIDKRL-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-methoxyphenyl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C11H13BrO2 and its molecular weight is 257.12 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of “1-(2-Bromo-4-methoxyphenyl)-2-methylpropan-1-one” is protein tyrosine phosphatases SHP-1 and PTP1B . These enzymes play a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation.

Mode of Action

“this compound” inhibits the activity of protein tyrosine phosphatases SHP-1 and PTP1B . This inhibition alters the phosphorylation state of proteins, leading to changes in cell signaling pathways.

Biochemical Pathways

The compound affects the biochemical pathways related to protein tyrosine phosphatases SHP-1 and PTP1B . The inhibition of these enzymes can lead to an increase in the phosphorylation of proteins, affecting various downstream signaling pathways involved in cell growth and differentiation.

Result of Action

The molecular and cellular effects of “this compound” are primarily due to its inhibitory action on protein tyrosine phosphatases SHP-1 and PTP1B . This can lead to changes in cell signaling pathways, potentially affecting cell growth and differentiation.

Biochemical Analysis

Biochemical Properties

1-(2-Bromo-4-methoxyphenyl)-2-methylpropan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses, such as glutathione S-transferases. These interactions can lead to the modulation of enzyme activity, affecting the overall biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those related to oxidative stress and apoptosis. It can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with DNA-binding proteins and transcription factors, thereby altering the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity and cellular effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, such as inducing oxidative stress and apoptosis in cells. These threshold effects are important for determining the safe and effective use of this compound in research .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to oxidative stress and detoxification. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which play crucial roles in metabolizing and detoxifying reactive oxygen species and other harmful compounds. These interactions can affect metabolic flux and alter metabolite levels in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters and can accumulate in certain cellular compartments, affecting its localization and activity. Understanding these transport mechanisms is essential for elucidating the compound’s overall biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific compartments or organelles within the cell through post-translational modifications and targeting signals. These localization patterns are crucial for understanding the precise biochemical roles of this compound in cellular processes .

Properties

IUPAC Name

1-(2-bromo-4-methoxyphenyl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-7(2)11(13)9-5-4-8(14-3)6-10(9)12/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSINROGTIDKRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=C(C=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.